molecular formula C5HCl2F2N B1298873 3,5-Dichloro-2,6-difluoropyridine CAS No. 698-51-1

3,5-Dichloro-2,6-difluoropyridine

Cat. No. B1298873
CAS RN: 698-51-1
M. Wt: 183.97 g/mol
InChI Key: AYTUSKIZXVPKBR-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-difluoropyridine is a compound that is part of the broader class of halogenated pyridines, which are of significant interest due to their utility in various chemical syntheses and potential biological activities. The presence of both chlorine and fluorine atoms on the pyridine ring can influence the reactivity and electronic properties of the molecule, making it a valuable intermediate in the synthesis of more complex chemical structures.

Synthesis Analysis

The synthesis of this compound has been optimized using pentachloropyridine as a starting material. The process involves an anhydrous fluorination reaction, which yields an intermediate product, 3,5-dichloro-2,4,6-trifluoropyridine, with a high yield of over 80%. Subsequent steps lead to the final product with a total yield of 70.4%. The improved synthetic technology is characterized by simple operation, mild reaction conditions, and does not require high-temperature or high-pressure apparatus, making it economically favorable and scalable .

Molecular Structure Analysis

The molecular structure and stability of halogenated pyridines, including those similar to this compound, have been investigated using various computational methods such as density functional theory (DFT). These studies provide insights into the optimized geometrical parameters, vibrational frequencies, and molecular orbitals, which are in good agreement with experimental data. The presence of halogen atoms significantly influences the electronic distribution within the molecule, as evidenced by molecular electrostatic potential (MEP) mapping .

Chemical Reactions Analysis

Halogenated pyridines participate in a variety of chemical reactions, including carbon-carbon coupling, which is a cornerstone in organic synthesis. For instance, compounds similar to this compound have been used to synthesize novel pyridine derivatives through carbon-carbon coupling reactions. These reactions are facilitated by the presence of halogen substituents, which can act as leaving groups or as electron-withdrawing groups to stabilize reaction intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by the nature and position of the halogen substituents. Quantum mechanical calculations, such as those performed using DFT, can predict thermodynamic properties like heat capacity, entropy, enthalpy, and Gibbs free energy at different temperatures. Additionally, spectroscopic techniques like FT-IR, NMR, and UV-Vis have been employed to characterize these compounds, providing valuable information on their vibrational and electronic properties. The presence of halogens also affects the nuclear magnetic resonance (NMR) and nuclear quadrupole resonance (NQR) spectra, which can be used to deduce molecular geometry and electronic environments .

Scientific Research Applications

Synthesis and Chemical Reactions

3,5-Dichloro-2,6-difluoropyridine serves as a crucial intermediate in various chemical synthesis processes. Li Sheng-song (2010) improved the synthetic technology of 3,5-dichloro-2,6-difluoropyridin-4-amine, demonstrating the application of this compound in producing intermediates with high yields under mild conditions, highlighting its efficiency in chemical syntheses (Li Sheng-song, 2010). This process improvement points towards the role of this compound in enhancing the efficiency and yield of chemical reactions.

Structural and Molecular Studies

The compound's structure has been the subject of numerous studies. K. Orrell and V. Šik (1975) analyzed its n.m.r. spectra, providing insights into the molecular geometry and indicating ring distortion near the fluorine substituents (Orrell & Šik, 1975). This information is crucial for understanding the chemical behavior and reactivity of this compound.

Chemical Properties and Interactions

Further studies focus on its interactions with other compounds. For instance, C. Dewberry et al. (2017) investigated the intermolecular interactions of pyridine, including this compound, with CO2. They found that fluorination at ortho positions causes significant changes in molecular interactions (Dewberry et al., 2017). These findings are essential for applications in areas such as materials science and molecular engineering.

Applications in Synthesis of Other Compounds

The compound is also utilized in the synthesis of other complex molecules. M. Schlosser et al. (2005) demonstrated its use in regioselective metalation and subsequent carboxylation, leading to the synthesis of various fluorinated pyridinecarboxylic acids (Schlosser et al., 2005). These synthesized compounds have potential applications in pharmaceutical research and industrial chemistry.

Safety and Hazards

3,5-Dichloro-2,6-difluoropyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

properties

IUPAC Name

3,5-dichloro-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2F2N/c6-2-1-3(7)5(9)10-4(2)8/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTUSKIZXVPKBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349137
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

698-51-1
Record name 3,5-dichloro-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-Dichloro-2,6-difluoropyridine in organic synthesis?

A: this compound serves as a crucial building block in organic synthesis, particularly in the production of agrochemicals like fluroxypyr. [, ] Its structure allows for diverse chemical transformations due to the presence of reactive chlorine and fluorine atoms, making it a valuable precursor for synthesizing a range of complex molecules.

Q2: How is 4-Amino-3,5-dichloro-2,6-difluoropyridine synthesized, and what are the optimal conditions for this reaction?

A: 4-Amino-3,5-dichloro-2,6-difluoropyridine, a key intermediate in fluroxypyr synthesis, is derived from 3,5-dichloro-2,4,6-trifluoropyridine (TFP) through an amination reaction. [] Optimal conditions for this reaction involve using water as the solvent and conducting the process under pressure at 80°C for 30 minutes. A 1:3.5 molar ratio of TFP to aqueous ammonia and 5% (m/m) benzyl triethyl ammonium chloride catalyst are employed to achieve a yield and purity exceeding 83.5% and 98.6%, respectively. []

Q3: Can you elaborate on the role of this compound derivatives in studying biological systems?

A: Derivatives of this compound, specifically those containing azide groups, have proven valuable in investigating ribonucleic acid (RNA) interactions within biological systems. [] For instance, 4-azido-3,5-dichloro-2,6-difluoropyridine has been employed as a heterobifunctional reagent to investigate RNA-protein crosslinking within Escherichia coli ribosomal 30S subunits. [] This highlights the utility of these compounds in elucidating complex biological processes at a molecular level.

Q4: What insights were gained from studying the reaction of magnesium with this compound derivatives containing ω-bromoalkoxy groups?

A: Research involving the reaction of magnesium with 4-(ω-bromoalkoxy)-3,5-dichloro-2,6-difluoropyridines provided evidence for the formation of radical anions as intermediates. [] The primary products obtained were furopyridine and pyranopyridine, suggesting a mechanism involving electron transfer from magnesium to the pyridine ring. [] This understanding of the reaction pathway contributes to our knowledge of organometallic chemistry and the reactivity of halogenated pyridine derivatives.

Q5: Are there any analytical techniques used to characterize this compound and its derivatives?

A: Synthesized 4-Amino-3,5-dichloro-2,6-difluoropyridine was characterized using Infrared Spectroscopy (IR), elemental analysis, and proton Nuclear Magnetic Resonance (1H NMR) to confirm its structure and purity. [] These analytical techniques provide valuable information about the compound's functional groups, elemental composition, and proton environments, respectively, confirming its successful synthesis.

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